molecular formula C30H28N2O7S2 B2675731 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate CAS No. 476365-42-1

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate

Cat. No. B2675731
CAS RN: 476365-42-1
M. Wt: 592.68
InChI Key: PTOKOKUBPUZQLU-UHFFFAOYSA-N
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Description

The compound “ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol group, a thiophene group, and a sulfamoyl group .

Scientific Research Applications

Synthesis Techniques

The compound is related to various synthesis techniques and chemical structures explored in the research community. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a similar interest in developing novel compounds with potential biological applications. This compound was synthesized through the cyclization of thioamide with 2-chloroacetoacetate, indicating a methodological relevance to the target compound's synthesis (Tang Li-jua, 2015).

Chemical Characterization and Applications

Chemical characterization and applications of related compounds show a wide range of potential uses in various fields, including pharmacology and materials science. For instance, the study on the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlights the importance of such compounds in developing new antimicrobial agents (YN Spoorthy et al., 2021). This research provides insights into the therapeutic potential of chemically similar compounds.

Photophysical Properties

The study on tandem photoarylation-photoisomerization of halothiazoles, leading to the synthesis and examination of photophysical and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates, showcases the interest in understanding the photophysical properties of thiazole derivatives. Such studies contribute to the development of materials with specific optical properties, which could have implications for the compound (M. Amati et al., 2010).

Structural and Thermostability Studies

Research on carboxylate-assisted ethylamide metal–organic frameworks presents an example of structural and thermostability studies relevant to compounds with complex structures like the target compound. These frameworks' synthesis, structure, thermostability, and luminescence studies open up possibilities for applications in catalysis, drug delivery, and luminescent materials (Gong-ming Sun et al., 2012).

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7S2/c1-4-37-30(34)27-19(2)26(17-20-10-15-24-25(16-20)39-18-38-24)40-29(27)31-28(33)21-11-13-23(14-12-21)41(35,36)32(3)22-8-6-5-7-9-22/h5-16H,4,17-18H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOKOKUBPUZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate

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